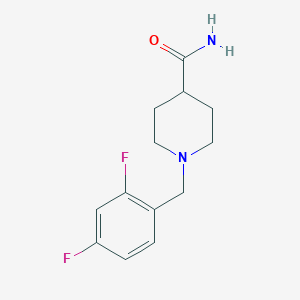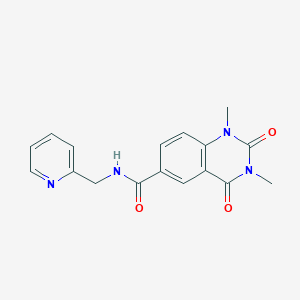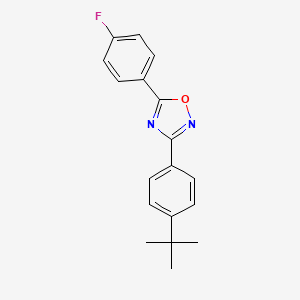![molecular formula C18H26ClNO B5168589 2-[(benzylamino)methyl]-2-adamantanol hydrochloride](/img/structure/B5168589.png)
2-[(benzylamino)methyl]-2-adamantanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzylamino)methyl]-2-adamantanol hydrochloride is a chemical compound that has been widely studied for its various applications in scientific research. It is a hydrochloride salt of 2-[(Benzylamino)methyl]-2-adamantanol, which is a derivative of adamantane. This compound is used in various fields of research, such as pharmacology, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-[(Benzylamino)methyl]-2-adamantanol hydrochloride has been extensively studied for its various applications in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the nervous system. This property makes it a potential therapeutic agent for the treatment of Alzheimer's disease. The compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been found to have anticancer activity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride involves the inhibition of acetylcholinesterase. This leads to an increase in the levels of acetylcholine in the nervous system, which can improve cognitive function. The compound also inhibits the replication of herpes simplex virus by interfering with the viral DNA synthesis. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application. In the case of Alzheimer's disease, the compound can improve cognitive function by increasing the levels of acetylcholine in the nervous system. In the case of herpes simplex virus, the compound inhibits the replication of the virus, leading to a reduction in the severity of symptoms. In the case of cancer, the compound induces apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride in lab experiments include its potent inhibitory activity against acetylcholinesterase, antiviral activity against herpes simplex virus, and anticancer activity against various cancer cell lines. However, the limitations of using the compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride. One potential direction is the development of the compound as a therapeutic agent for Alzheimer's disease. Another potential direction is the development of the compound as an antiviral agent for the treatment of herpes simplex virus infections. Additionally, further research is needed to determine the safety and efficacy of the compound for use in cancer treatment. Finally, the development of new synthetic methods for the compound may lead to improvements in its purity and potency.
Synthesemethoden
The synthesis of 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride involves the reaction of 2-adamantanone with benzylamine in the presence of sodium borohydride. The reaction yields 2-[(Benzylamino)methyl]-2-adamantanol, which is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. The purity of the compound can be improved by recrystallization.
Eigenschaften
IUPAC Name |
2-[(benzylamino)methyl]adamantan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c20-18(12-19-11-13-4-2-1-3-5-13)16-7-14-6-15(9-16)10-17(18)8-14;/h1-5,14-17,19-20H,6-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNMRQFOLPLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CNCC4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)

![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5168547.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B5168558.png)
![methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5168562.png)

![N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5168569.png)
![2,6-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5168571.png)

![4-benzoyl-2,6-bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5168587.png)
